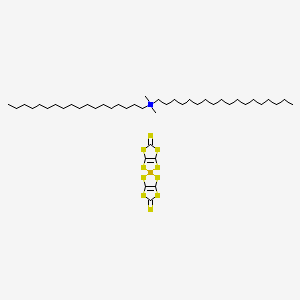

Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) involves the reaction of dimethyldioctadecylammonium chloride with bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) under inert gas conditions . The reaction typically takes place in a solvent such as acetonitrile or dichloromethane, and the product is isolated by filtration and recrystallization. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) has several scientific research applications:

Chemistry: The compound is used as a precursor for the synthesis of other gold-containing compounds and as a catalyst in various chemical reactions.

Medicine: The compound is being investigated for its potential use in cancer therapy due to its ability to interact with cellular components and induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) involves its interaction with molecular targets such as proteins and nucleic acids. The compound can bind to these targets through coordination bonds, leading to changes in their structure and function. This interaction can disrupt cellular processes and induce cell death, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) is unique compared to other similar compounds due to its specific combination of ligands and gold center. Similar compounds include:

Dioctadecyldimethylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III): This compound has a similar structure but different alkyl chain lengths.

Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II): This compound contains a platinum center instead of gold, leading to different chemical and biological properties.

Biological Activity

Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III), commonly referred to as DDA-Au(dmit)₂, is a compound with significant biological activity that has garnered interest in various fields, including medicinal chemistry and material science. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₄₄H₈₀AuNS₁₀

- Molecular Weight : 1140.70 g/mol

- CAS Number : 120141-26-6

- Appearance : Deep yellow-red to black crystalline powder

DDA-Au(dmit)₂ exhibits biological activity primarily through its interactions with cellular membranes and proteins. The dimethyldioctadecylammonium moiety contributes to its amphiphilic nature, allowing it to disrupt lipid bilayers and influence membrane fluidity. This disruption can lead to altered cellular signaling pathways and potential cytotoxic effects on various cell types.

Antimicrobial Activity

Research indicates that DDA-Au(dmit)₂ possesses antimicrobial properties against a range of pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications. The compound's mechanism involves membrane disruption and interference with bacterial metabolism.

Anticancer Properties

Several studies have reported the cytotoxic effects of DDA-Au(dmit)₂ on cancer cell lines. In vitro assays revealed that the compound induces apoptosis in human cancer cells through the activation of caspases and modulation of apoptotic proteins. Notably, it has shown selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy.

Case Studies

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial activity of DDA-Au(dmit)₂ against specific bacterial strains.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined for both strains.

-

Cytotoxicity Assay :

- Objective : To assess the anticancer potential of DDA-Au(dmit)₂ on HeLa and MCF-7 cell lines.

- Methodology : MTT assay was used to measure cell viability post-treatment.

- Results : A dose-dependent decrease in cell viability was noted, with IC50 values indicating potent cytotoxic effects at low concentrations.

Data Table: Biological Activity Summary

| Biological Activity | Target Organisms/Cells | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | Disc diffusion | Significant inhibition observed |

| Anticancer | HeLa, MCF-7 | MTT assay | Dose-dependent cytotoxicity noted |

| Apoptosis Induction | Human cancer cells | Flow cytometry | Activation of caspases detected |

Safety and Toxicology

While DDA-Au(dmit)₂ exhibits promising biological activity, safety assessments are crucial for its potential application in medicine. The compound has been noted to cause skin irritation and eye irritation upon contact, necessitating careful handling protocols in laboratory settings . Further toxicological studies are required to establish safe dosage levels for therapeutic use.

Properties

CAS No. |

120141-26-6 |

|---|---|

Molecular Formula |

C44H80AuNS10 |

Molecular Weight |

1140.8 g/mol |

IUPAC Name |

dimethyl(dioctadecyl)azanium;gold(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate |

InChI |

InChI=1S/C38H80N.2C3H2S5.Au/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;2*4-1-2(5)8-3(6)7-1;/h5-38H2,1-4H3;2*4-5H;/q+1;;;+3/p-4 |

InChI Key |

DJSOGANPSYSRHM-UHFFFAOYSA-J |

SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Au+3] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Au+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.